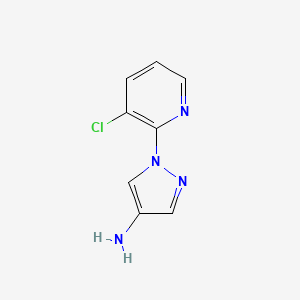
1-(3-氯吡啶-2-基)-1H-吡唑-4-胺
描述
1-(3-Chloropyridin-2-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group at the 3-position and a pyrazole ring linked at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine typically begins with 3-chloropyridine-2-carboxaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The mixture is heated under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings using reactors designed to handle larger volumes and ensure consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions on the pyridine and pyrazole rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-one.
Reduction Products: Reduction can produce 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-ol.
Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine is the ryanodine receptor . This receptor plays a crucial role in the regulation of calcium ion channels in muscle cells, including both skeletal and cardiac muscles .
Mode of Action
1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine interacts with its target, the ryanodine receptor, by inducing its activation . This activation leads to the release of endogenous calcium ions, which can cause paralysis and ultimately death in sensitive species .
Biochemical Pathways
The compound affects the calcium signaling pathway, specifically the regulation of intracellular calcium levels . By activating the ryanodine receptor, it causes an increase in intracellular calcium levels, which disrupts normal cellular processes and leads to cell death .
Result of Action
The molecular and cellular effects of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine’s action include the disruption of calcium ion homeostasis, leading to cell dysfunction and death . This is particularly effective against certain pests, making the compound a potential ingredient in insecticides .
生化分析
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine on cellular function in in vitro or in vivo studies have not been extensively studied
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
相似化合物的比较
1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine
1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine
1-(3-iodopyridin-2-yl)-1H-pyrazol-4-amine
1-(3-methylpyridin-2-yl)-1H-pyrazol-4-amine
属性
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZTIOBQTWOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



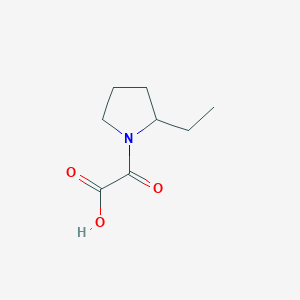

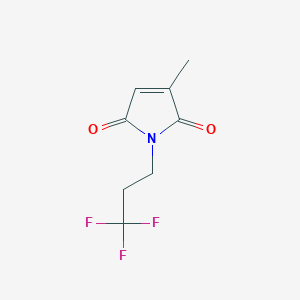


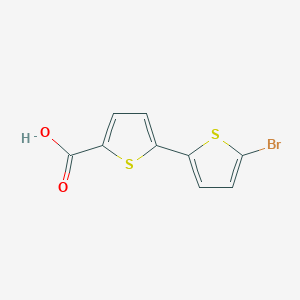
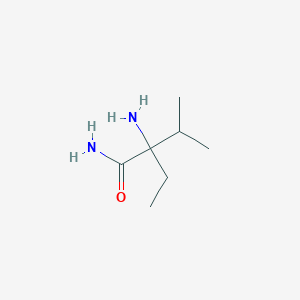
![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)
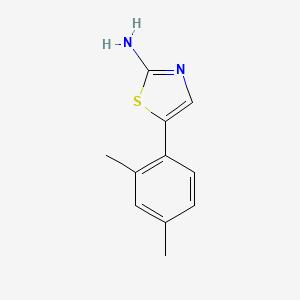

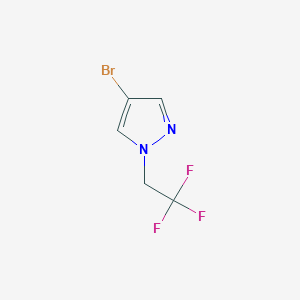
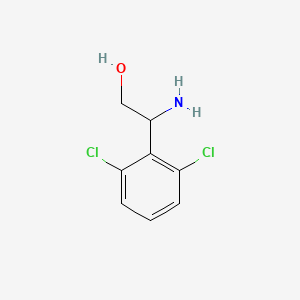
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
